![molecular formula C15H14ClN3O2 B2697625 4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide CAS No. 338976-90-2](/img/structure/B2697625.png)
4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide, also known as C16 or NSC-716970, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. This molecule belongs to the family of pyrrole-based compounds that have shown promising results in preclinical studies.
Scientific Research Applications
- Oprea1_182657 has shown promise as a photosensitizer in PDT. When exposed to light of specific wavelengths, it generates reactive oxygen species (ROS) that can selectively destroy cancer cells. Researchers are investigating its efficacy in treating various cancers, including skin, lung, and breast cancers .
- Due to its unique structure, Oprea1_182657 can serve as a fluorescent probe or sensor. It exhibits aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) properties. Scientists have used it to detect metal ions (e.g., Zn^2+), pH changes, and other environmental factors .
- By employing Oprea1_182657 as an imaging layer and water as an ink, researchers have developed eco-friendly inkless rewritable paper. This innovation has potential applications in anti-counterfeiting and information security .
- Chemists utilize Oprea1_182657 as a building block in organic synthesis. Its chlorobenzoyl group allows for versatile functionalization, making it valuable in constructing complex molecules .
- The compound’s fluorescence properties make it suitable for biological imaging. Researchers explore its use in visualizing cellular structures, protein localization, and drug delivery systems .
- Computational studies investigate the interactions of Oprea1_182657 with biological targets. Its binding affinity and pharmacophore features guide drug design efforts, potentially leading to novel therapeutic agents .
Photodynamic Therapy (PDT)
Fluorescent Probes and Sensors
Inkless Rewritable Paper
Organic Synthesis
Biological Imaging
Drug Design and Optimization
Mechanism of Action
Target of Action
A related compound, 4-chlorobenzoyl coa, is known to interact with the enzyme 4-chlorobenzoyl coa ligase
Mode of Action
It’s worth noting that the interaction of a compound with its target often involves binding to a specific site on the target molecule, which can lead to changes in the target’s activity .
Biochemical Pathways
The compound 4-(2-chlorobenzoyl)-N-[(1E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide may affect the biochemical pathway involving 4-chlorobenzoyl CoA dehalogenase . This enzyme catalyzes the chemical reaction that converts 4-chlorobenzoyl-CoA and H2O into 4-hydroxybenzoyl CoA and chloride . This suggests that the compound may have a role in this pathway, but more research is needed to confirm this.
Result of Action
The effects of a compound’s action typically depend on its interaction with its target and the subsequent changes in biochemical pathways .
properties
IUPAC Name |
4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-19(2)9-18-15(21)13-7-10(8-17-13)14(20)11-5-3-4-6-12(11)16/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXYDZHBGZSSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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